molecular formula C13H13NO3 B6414917 2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one CAS No. 1261938-62-8

2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one

Cat. No.: B6414917
CAS No.: 1261938-62-8
M. Wt: 231.25 g/mol
InChI Key: FYRJXIRMIZPVSI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones It features a pyridinone ring substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 4-pyridone.

    Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 4-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyridinone ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinones with various functional groups.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethoxyphenyl)pyridine: Lacks the ketone group, which may affect its reactivity and applications.

    2-(2,4-Dimethoxyphenyl)quinolin-4(1H)-one: Contains a quinoline ring instead of a pyridine ring, leading to different chemical properties.

Uniqueness

2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one is unique due to its specific substitution pattern and the presence of both methoxy groups and a pyridinone ring

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-10-3-4-11(13(8-10)17-2)12-7-9(15)5-6-14-12/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRJXIRMIZPVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)C=CN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692638
Record name 2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-62-8
Record name 2-(2,4-Dimethoxyphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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